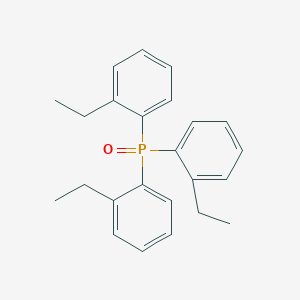
Tris(2-ethylphenyl)(oxo)-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2-ethylphenyl)(oxo)-lambda~5~-phosphane is a tertiary phosphine compound characterized by the presence of three 2-ethylphenyl groups attached to a central phosphorus atom, which is also bonded to an oxygen atom. This compound is part of the broader class of organophosphorus compounds, which are widely studied for their diverse chemical properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-ethylphenyl)(oxo)-lambda~5~-phosphane typically involves the reaction of 2-ethylphenylmagnesium bromide with phosphorus trichloride, followed by oxidation. The general reaction scheme is as follows:
Formation of Grignard Reagent: 2-ethylbromobenzene reacts with magnesium in dry ether to form 2-ethylphenylmagnesium bromide.
Reaction with Phosphorus Trichloride: The Grignard reagent is then reacted with phosphorus trichloride to form Tris(2-ethylphenyl)phosphine.
Oxidation: The final step involves the oxidation of Tris(2-ethylphenyl)phosphine to this compound using an oxidizing agent such as hydrogen peroxide or oxygen.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(2-ethylphenyl)(oxo)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the compound back to its phosphine form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-ethylphenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products
Phosphine Oxides: Formed through oxidation.
Substituted Phosphines: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Tris(2-ethylphenyl)(oxo)-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Tris(2-ethylphenyl)(oxo)-lambda~5~-phosphane involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metal centers, and the pathways involved often include coordination and redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(2-methoxyphenyl)phosphine
- Tris(2-methylphenyl)phosphine
- Tris(2-ethylhexyl)amine
Uniqueness
Tris(2-ethylphenyl)(oxo)-lambda~5~-phosphane is unique due to the presence of the 2-ethylphenyl groups, which impart specific steric and electronic properties. These properties influence its reactivity and the stability of the complexes it forms, making it distinct from other similar phosphine compounds.
Eigenschaften
CAS-Nummer |
51008-47-0 |
|---|---|
Molekularformel |
C24H27OP |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
1-bis(2-ethylphenyl)phosphoryl-2-ethylbenzene |
InChI |
InChI=1S/C24H27OP/c1-4-19-13-7-10-16-22(19)26(25,23-17-11-8-14-20(23)5-2)24-18-12-9-15-21(24)6-3/h7-18H,4-6H2,1-3H3 |
InChI-Schlüssel |
SNCRTXTYKWEIHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1P(=O)(C2=CC=CC=C2CC)C3=CC=CC=C3CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[2-(2,4-Dimethyl-1H-imidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14668356.png)
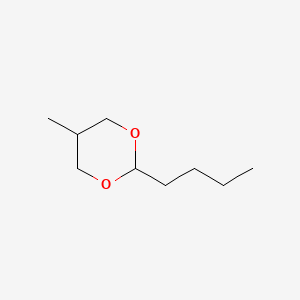
![Benzamide, 4-methyl-N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14668366.png)


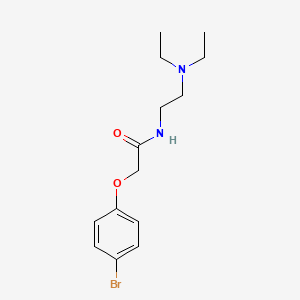
![4-[3-Methoxy-4-(octyloxy)phenyl]but-3-EN-2-one](/img/structure/B14668383.png)
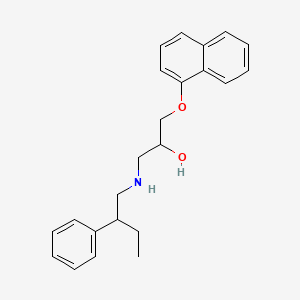
![1H-Pyrazol-3-amine, 4-[[4-(ethylsulfonyl)-2-nitrophenyl]azo]-5-methyl-1-phenyl-](/img/structure/B14668405.png)
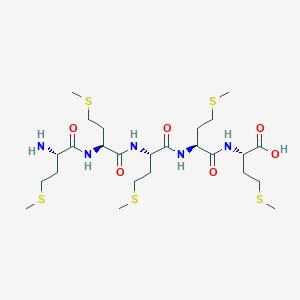
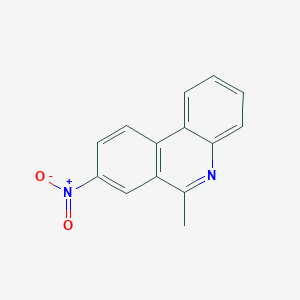
![2,2'-{Butane-1,4-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-amine)](/img/structure/B14668427.png)

